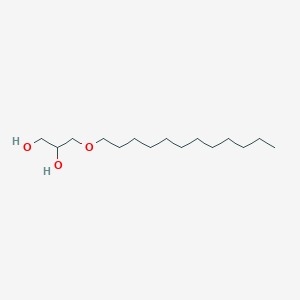
3-十二烷氧基丙烷-1,2-二醇
描述
3-Dodecyloxypropane-1,2-diol is a compound expected to exhibit interesting chemical and physical properties due to its molecular structure. While direct studies on this compound are limited, research on similar molecules provides valuable insights into its potential characteristics.
Synthesis Analysis
The synthesis of similar compounds, like 1,2,3-Trimethoxypropane (TMP), involves glycerol derivatives and can be achieved through various chemical processes, including phase transfer catalysis, which offers good yield and selectivity (Sutter et al., 2013). These methods highlight the potential pathways for synthesizing 3-Dodecyloxypropane-1,2-diol by modifying the alkyl chain length and functional groups.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Dodecyloxypropane-1,2-diol, such as 1,2,3-Trimethoxypropane, has been extensively studied. These compounds often serve as solvents or intermediates in chemical reactions due to their molecular flexibility and solubility characteristics (M. Sutter et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, like the reduction of organic functions using benign hydride sources, showcase the reactivity and versatility of these molecules (M. Sutter et al., 2013). Such studies suggest that 3-Dodecyloxypropane-1,2-diol could participate in various chemical transformations, depending on its precise molecular structure and functional groups.
Physical Properties Analysis
The physical properties of glycerol-derived solvents like 1,2,3-Trimethoxypropane, including their density, viscosity, and vapor pressure, have been characterized. These properties are crucial for understanding the behavior of these compounds in different conditions and applications (Brian S. Flowers et al., 2017).
Chemical Properties Analysis
The chemical properties of related molecules, such as their solubility, reactivity with other chemical species, and potential as solvents or reagents in organic synthesis, have been explored in various studies. For example, the use of 1,2,3-Trimethoxypropane as a solvent in reductions and other transformations highlights its utility and chemical behavior (M. Sutter et al., 2013).
科学研究应用
用于工业构件的生物基连续流策略:Tshibalonza 等人 (2018) 在《绿色化学》中的一项研究概述了从赤藓糖醇生产 3-丁烯-1,2-二醇的连续流策略。这种生物基方法为重要的工业构件提供了石化来源的替代方案 (Tshibalonza 等人,2018)。
新型双层胶束体系的表征:Cavagnero、Dyson 和 Wright (1999) 在《生物分子核磁共振杂志》中讨论了一种使用特定二醇的新型双层胶束体系,展示了其在宽 pH 范围内磁性定向大分子方面的效用 (Cavagnero、Dyson 和 Wright,1999)。
食品加工中的灵敏检测:Meierhans 等人 (1998) 在《色谱 A》杂志中提出了一种改进的方法来测定咸味食品中的某些二醇,突出了灵敏检测技术在食品化学中的重要性 (Meierhans 等人,1998)。
用于 3-MCPD 测定的纸传感器:Fang 等人 (2019) 在《食品化学》中描述了一种新型纸基传感器,用于检测 3-MCPD,这是一种常见的食品污染物。这展示了二醇在开发灵敏、低成本的监测技术中的应用 (Fang 等人,2019)。
增强树脂的热稳定性:Lubczak (2013) 在《聚合物国际》中报道了使用特定二醇改性不饱和聚酯树脂,从而提高了热稳定性。这项研究突出了在材料科学和聚合物化学中的应用 (Lubczak,2013)。
分子识别和立体选择性研究:菊池等人 (1991) 在《美国化学会志》中探讨了二醇与多羟基大环化合物的氢键相互作用,有助于我们理解分子识别和立体选择性 (菊池等人,1991)。
安全和危害
未来方向
Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups has received great interest . This opens up opportunities for synthesizing structurally diverse diols and triols, especially by genome mining, rational design, or directed evolution of proper enzymes .
属性
IUPAC Name |
3-dodecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRUYNQDDTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315691 | |
| Record name | 1-O-Dodecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dodecyloxypropane-1,2-diol | |
CAS RN |
1561-07-5 | |
| Record name | 1-O-Dodecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Lauryl glyceryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1561-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-O-Dodecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dodecyloxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-LAURYL GLYCERYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8B67DIVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


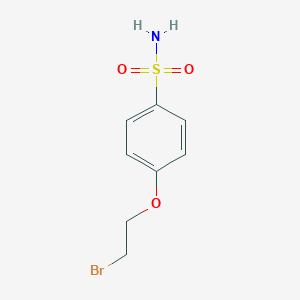
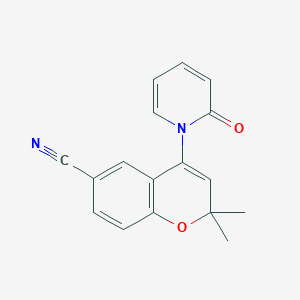
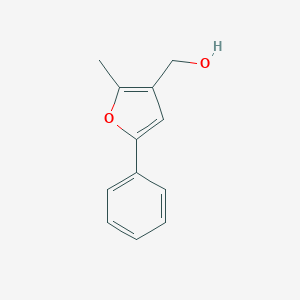
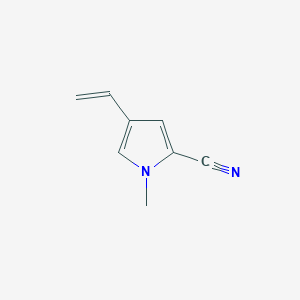
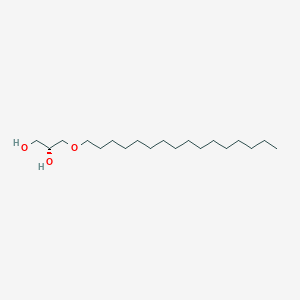
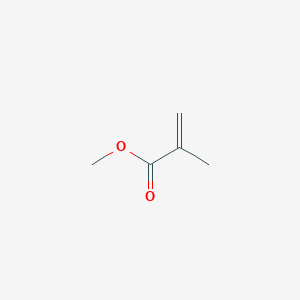

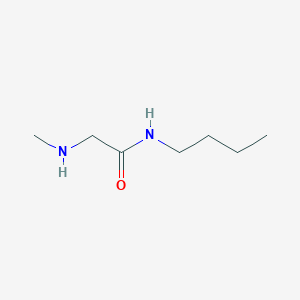
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
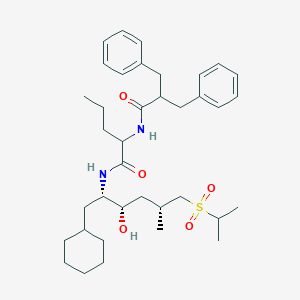
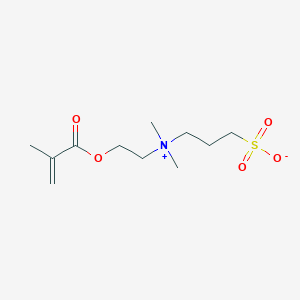
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)